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Compound of Interest

Compound Name: PPADS (tetrasodium)

CAS No.: 149017-66-3; 192575-19-2

Cat. No.: B2832519

Get Quote

Executive Summary
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a foundational tool in

purinergic signaling research. While widely used as a broad-spectrum P2 receptor antagonist,

its utility is frequently compromised by suboptimal concentration selection and a

misunderstanding of its kinetic properties.

This guide moves beyond generic datasheets to provide a rigorous, field-validated protocol for

using PPADS in manual and automated patch clamp assays. The core directive of this protocol

is kinetic awareness: PPADS exhibits slow on-rates and even slower off-rates (pseudo-

irreversibility). Successful experimentation requires specific pre-incubation periods and careful

distinction between receptor desensitization and antagonist blockade.

Pharmacological Profile & Concentration Strategy
To design a valid experiment, one must match the PPADS concentration to the specific P2X

subtype's sensitivity. PPADS is not equipotent across all P2X receptors.
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Table 1: PPADS Sensitivity Profile (Human Recombinant
Receptors)

Receptor Subtype
IC50 Value
(Approx.)

Recommended
Test Conc.

Interaction Kinetics

P2X1 ~60 – 100 nM 1 – 3 µM
Rapid onset, slowly

reversible

P2X2 ~1 – 2.5 µM 10 – 30 µM
Slow onset, slowly

reversible

P2X3 ~200 nM 1 – 5 µM
Rapid onset,

reversible

P2X4 > 100 µM (Insensitive)
N/A (Used to isolate

P2X4)

Negligible block at

standard doses

P2X5 ~1 – 2 µM 10 µM Moderate onset

P2X7
~1 – 3 µM (Species

dependent)
10 – 50 µM

Complex; requires

higher doses in

rat/mouse

Native P2Y > 500 µM Not Recommended
Specificity lost at high

concentrations

Critical Insight: The insensitivity of P2X4 to PPADS is a powerful experimental tool. By applying

10 µM PPADS, you can effectively silence P2X1, P2X2, P2X3, P2X5, and P2X7 currents,

isolating the P2X4 component in native tissue recordings.

Mechanism of Action
PPADS acts primarily as a competitive antagonist at the ATP binding site, but its bulky structure

and charged sulfonate groups interact with specific lysine residues (e.g., Lys249 in P2X1) near
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the orthosteric site.

Figure 1: PPADS Mechanistic Pathway
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Caption: Competitive antagonism of P2X receptors by PPADS. Note the "Very Slow

Dissociation" path, which complicates washout phases.

Detailed Experimental Protocol
Phase 1: Solution Preparation (Self-Validating Steps)
Stability Warning: PPADS is light-sensitive and hygroscopic.

Stock Solution (10 mM): Dissolve PPADS tetrasodium salt in molecular biology grade water.

Validation: Sonicate for 2 minutes to ensure complete dissolution. The solution should be

clear orange/red.
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Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 1 month. Do

not refreeze.

Working Solution: Dilute stock into extracellular bath solution (e.g., Tyrode’s or Ringer’s)

immediately before the experiment.

pH Check: PPADS has four sodium ions; at high concentrations (>100 µM), check pH. At

standard doses (10-30 µM), pH shift is negligible.

Phase 2: Patch Clamp Application Workflow
The "Pre-Incubation" Rule: Unlike small molecule blockers that act instantly, PPADS requires

time to equilibrate due to its size and charge.

Step-by-Step Protocol:

Establish Baseline:

Record 3 stable responses to EC80 ATP (typically 2-10 µM depending on subtype).

Criteria: Peak current amplitude variation < 10%.

Wash-In (Pre-incubation):

Perfuse PPADS (e.g., 10 µM) for at least 2–3 minuteswithout agonist.

Why? Co-application (applying ATP + PPADS simultaneously without pre-incubation) will

underestimate the block because ATP binds faster than PPADS.

Test Pulse:

Apply ATP (EC80) + PPADS (10 µM) simultaneously.

Record the evoked current.[1]

Washout (The Trap):

Perfuse standard bath solution for 15–20 minutes.
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Note: For P2X2 and P2X7, washout may be incomplete. Do not assume full recovery. If

recovery is <50%, the cell cannot be used for a second concentration-response curve.

Figure 2: Experimental Workflow & Decision Logic
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Caption: Decision logic for PPADS application. The "Check Recovery" step is critical due to

slow off-rates.

Troubleshooting & Optimization
Observation Probable Cause Corrective Action

Incomplete Block Insufficient pre-incubation time.

Increase pre-incubation to 5

minutes. PPADS is bulky and

accesses the site slowly.

Current Run-down
Receptor desensitization, not

block.

Increase the interval between

ATP pulses (e.g., from 2 min to

5 min).

Paradoxical Current Increase
Inhibition of ecto-

nucleotidases.[2][3]

PPADS inhibits NTPDases,

preventing ATP breakdown.

Use a fast perfusion system to

minimize ATP degradation

artifacts.

No Recovery
Pseudo-irreversible binding

(P2X7/P2X2).

Accept this as a property of the

drug. Use a "one cell, one

concentration" design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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